H-Trp-Gly-Tyr-OH
Overview
Description
H-Trp-Gly-Tyr-OH is a tripeptide composed of the amino acids tryptophan, glycine, and tyrosine. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields. Tryptophan, glycine, and tyrosine are essential amino acids that play crucial roles in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-Gly-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, tryptophan, to the resin. Subsequent amino acids, glycine and tyrosine, are added one by one using coupling reagents such as HBTU, HATU, or DIC in the presence of a base like DIPEA. After the assembly of the peptide chain, the final product is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Trp-Gly-Tyr-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenol group in tyrosine is particularly susceptible to oxidation, leading to the formation of quinones and other oxidized products . Tryptophan can undergo oxidation to form kynurenine and other metabolites .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be used to reduce oxidized forms of the peptide.
Substitution: Various nucleophiles can react with the peptide under appropriate conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of tyrosine and tryptophan, such as quinones and kynurenine .
Scientific Research Applications
H-Trp-Gly-Tyr-OH has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: The peptide is used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: The peptide is utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of H-Trp-Gly-Tyr-OH involves its interaction with specific molecular targets and pathways. The phenol group in tyrosine can participate in hydrogen bonding and hydrophobic interactions, contributing to the peptide’s binding affinity to proteins and enzymes . Tryptophan’s indole ring allows for π-π interactions with aromatic residues in target proteins . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
H-Trp-Glu-OH: A dipeptide containing tryptophan and glutamic acid, used in similar research applications.
H-Tyr-Phe-Val-Phe-OH: A tetrapeptide with similar structural features, used in studies of protein-protein interactions.
Uniqueness
H-Trp-Gly-Tyr-OH is unique due to the presence of both tryptophan and tyrosine, which provide distinct chemical properties and reactivity. The combination of these amino acids allows for diverse interactions and applications in various scientific fields .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c23-17(10-14-11-24-18-4-2-1-3-16(14)18)21(29)25-12-20(28)26-19(22(30)31)9-13-5-7-15(27)8-6-13/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHUFSCKCBQKJW-HKUYNNGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436268 | |
Record name | (2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15035-24-2 | |
Record name | (2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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